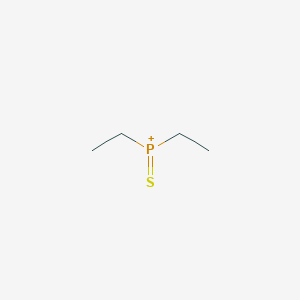
Phosphine sulfide, diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine sulfide, diethyl- is a pentavalent derivative of organophosphines. It is known for its stability towards oxidation and is often used as a synthetic intermediate in the preparation of organophosphines . This compound is characterized by its low polarity, high solubility, and stability, making it suitable for chromatographic purification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphine sulfide, diethyl- can be synthesized through the reaction of diethylphosphine with sulfur. The reaction typically involves heating diethylphosphine with elemental sulfur under controlled conditions to yield the desired phosphine sulfide .
Industrial Production Methods: In industrial settings, the production of phosphine sulfide, diethyl- often involves the use of Grignard reagents and chlorophosphines. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method for synthesizing various phosphines, including phosphine sulfides .
Análisis De Reacciones Químicas
Types of Reactions: Phosphine sulfide, diethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphine sulfide, diethyl- has several applications in scientific research:
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of functional materials, organocatalysts, and extractants.
Mecanismo De Acción
The mechanism by which phosphine sulfide, diethyl- exerts its effects involves the thiophosphinyl group. This group plays a crucial role in its reactivity and stability. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions .
Comparación Con Compuestos Similares
Phosphine oxides: More polar and often used in different synthetic applications.
Phosphine-borane complexes: Known for their stability and ease of handling.
Other phosphine sulfides: Similar in structure but may have different reactivity and applications.
Uniqueness: Phosphine sulfide, diethyl- is unique due to its low polarity, high solubility, and stability, making it particularly suitable for chromatographic purification and as a synthetic intermediate .
Propiedades
Número CAS |
6591-06-6 |
|---|---|
Fórmula molecular |
C4H10PS+ |
Peso molecular |
121.16 g/mol |
Nombre IUPAC |
diethyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C4H10PS/c1-3-5(6)4-2/h3-4H2,1-2H3/q+1 |
Clave InChI |
MXHGTJWECJMHEU-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



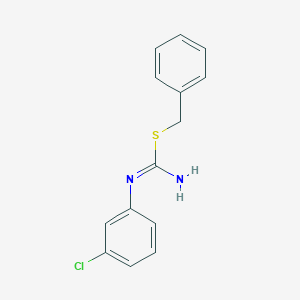
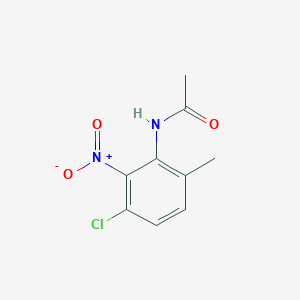
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)

![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
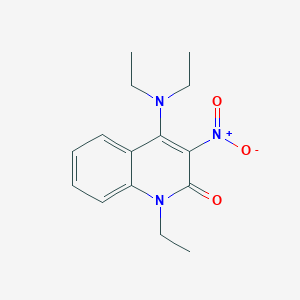
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
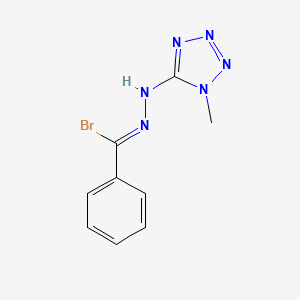
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
